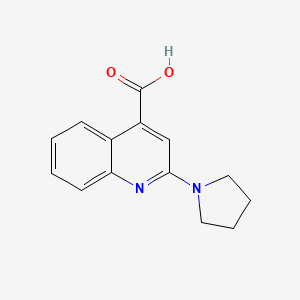

2-(Pyrrolidin-1-yl)quinoline-4-carboxylic acid

CAS No.: 933754-81-5

Cat. No.: VC6988628

Molecular Formula: C14H14N2O2

Molecular Weight: 242.278

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 933754-81-5 |

|---|---|

| Molecular Formula | C14H14N2O2 |

| Molecular Weight | 242.278 |

| IUPAC Name | 2-pyrrolidin-1-ylquinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C14H14N2O2/c17-14(18)11-9-13(16-7-3-4-8-16)15-12-6-2-1-5-10(11)12/h1-2,5-6,9H,3-4,7-8H2,(H,17,18) |

| Standard InChI Key | ZYHBHRZETUGWKK-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture and Stereoelectronic Properties

2-(Pyrrolidin-1-yl)quinoline-4-carboxylic acid (C₁₄H₁₄N₂O₂) features a bicyclic quinoline system substituted at the 2-position with a pyrrolidine ring and at the 4-position with a carboxylic acid group. The pyrrolidine substituent introduces a saturated five-membered nitrogen heterocycle that confers significant conformational flexibility compared to aromatic substituents. This flexibility may enhance binding to biological targets through induced-fit mechanisms . The carboxylic acid group at position 4 creates a hydrogen-bond donor/acceptor site that influences solubility and molecular recognition properties.

Synthetic Methodologies

Quinoline Core Formation

The synthesis of 2-substituted quinoline-4-carboxylic acid derivatives typically employs the Conrad-Limpach reaction, as demonstrated in the preparation of related compounds . This cyclocondensation reaction between aniline derivatives and β-keto esters under acidic conditions forms the quinoline nucleus. For 2-(pyrrolidin-1-yl)quinoline-4-carboxylic acid, the synthetic pathway likely involves:

-

Isatin Intermediate Preparation:

Substituted isatins serve as precursors for introducing the 2-position substituent. While the cited literature uses p-tolyl derivatives , adaptation with N-protected pyrrolidine-containing precursors could enable incorporation of the target substituent. -

Microwave-Assisted Cyclization:

Modern synthetic approaches utilize microwave irradiation to accelerate the Conrad-Limpach reaction. A representative procedure involves heating isatin derivatives (5 mmol) with acetophenone analogues in ethanol/water with potassium hydroxide (50 mmol) at 125°C for 20 minutes under microwave conditions, achieving yields up to 58%. -

Carboxylic Acid Formation:

The 4-carboxylic acid group is introduced through hydrolysis of intermediate esters or direct cyclization with β-keto acids. Acidic workup (2M HCl) precipitates the crude product, which is typically purified via recrystallization from ethanol/water mixtures .

Pyrrolidine Substitution Strategies

Incorporation of the pyrrolidine moiety at the 2-position requires careful consideration of nitrogen protection schemes and coupling methods:

-

Buchwald-Hartwig Amination:

Palladium-catalyzed coupling of halogenated quinoline precursors with pyrrolidine represents a viable route. The cited literature demonstrates successful amination of 2-chloroquinoline derivatives using Xantphos ligand and Pd(OAc)₂ catalyst . -

Direct Nucleophilic Displacement:

Activated 2-halogenoquinoline-4-carboxylic acid derivatives react with pyrrolidine under basic conditions. For example, 2-chloro-6-fluoroquinoline-4-carboxylic acid reacts with 2-pyrrolidin-1-ylethanamine in THF at room temperature to form analogous amides . -

Reductive Amination:

Quinoline-4-carboxylic acid derivatives bearing ketone groups at position 2 could undergo reductive amination with pyrrolidine. This method offers stereochemical control but requires pre-functionalized intermediates.

Analytical Characterization

Spectroscopic Profiles

While direct data for 2-(pyrrolidin-1-yl)quinoline-4-carboxylic acid remains unpublished, analysis of analogous compounds provides reliable predictors:

¹H NMR (500 MHz, DMSO-d₆):

LC-MS:

-

Expected m/z for [M+H]⁺: 243.10 (C₁₄H₁₅N₂O₂⁺)

-

Characteristic fragmentation pattern shows loss of CO₂ (44 amu) and pyrrolidine (71 amu)

Physicochemical Properties

Predicted properties using computational methods:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume